![molecular formula C16H12N2O3 B3334231 Methyl 2-(4-oxo-3(4H)-quinazolinyl)benzoate CAS No. 51310-21-5](/img/structure/B3334231.png)
Methyl 2-(4-oxo-3(4H)-quinazolinyl)benzoate
Overview
Description
Methyl 2-(4-oxo-3(4H)-quinazolinyl)benzoate is a quinazolinone derivative, a class of compounds known for their diverse biological activities This compound features a quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring
Mechanism of Action
Target of Action
Methyl 2-(4-oxo-3(4H)-quinazolinyl)benzoate is a novel quinazolinone analogue It has been tested for its antibacterial, antitubercular, and anti-hiv potencies , suggesting that it may interact with targets related to these diseases.
Mode of Action
It has shown potent activity against various gram-positive and gram-negative microorganism strains . This suggests that it may interact with bacterial proteins or enzymes, disrupting their normal function and leading to bacterial death.
Biochemical Pathways
Given its antibacterial, antitubercular, and anti-hiv activities , it may interfere with the biochemical pathways essential for the survival and replication of these pathogens.
Result of Action
This compound has shown promising antimicrobial, antitubercular, and anti-HIV activities . It has exhibited potent activity against Klebsiella pneumoniae, Proteus vulgaris, and Staphylococcus epidermidis . It also exhibited antitubercular activity and anti-HIV activity . These results suggest that the compound can effectively inhibit the growth of these pathogens, leading to their eradication.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-oxo-3(4H)-quinazolinyl)benzoate typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization and esterification reactions. One common method includes:
Condensation: Anthranilic acid reacts with an aldehyde or ketone in the presence of a catalyst such as acetic acid or sulfuric acid to form a Schiff base.
Cyclization: The Schiff base undergoes cyclization in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) to form the quinazolinone core.
Esterification: The quinazolinone intermediate is then esterified using methanol and a catalyst like sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and green chemistry approaches to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-oxo-3(4H)-quinazolinyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the quinazolinone core to its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the ester group or the quinazolinone core, using reagents like alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, amines
Major Products Formed
Oxidation: Various oxidized quinazolinone derivatives
Reduction: Reduced quinazolinone derivatives
Substitution: Substituted quinazolinone esters
Scientific Research Applications
Medicinal Chemistry
Methyl 2-(4-oxo-3(4H)-quinazolinyl)benzoate has been investigated for its potential therapeutic effects, including:
- Antimicrobial Activity : Exhibits significant activity against various strains of bacteria, including both gram-positive and gram-negative organisms. Studies have shown that it can effectively inhibit the growth of pathogens such as Proteus vulgaris and Bacillus subtilis .
- Antitubercular Activity : Preliminary research indicates potential effectiveness against Mycobacterium tuberculosis, providing a basis for further exploration in tuberculosis treatment .
- Anti-HIV Activity : Initial findings suggest that this compound may inhibit HIV replication, positioning it as a candidate for antiviral therapies .
- Enzyme Inhibition : The compound has been studied for its ability to inhibit kinases and other enzymes involved in critical disease pathways, which could have implications for cancer treatment .
Biological Research
The biological activities of this compound are attributed to its interaction with various biological targets:
- Mechanism of Action : The compound disrupts cellular processes in bacteria, leading to cell death. Additionally, it inhibits specific enzymes that interfere with biochemical pathways in pathogens and potentially cancer cells .
- Interaction with Receptors : It may also interact with receptors involved in inflammation and immune responses, contributing to its therapeutic effects .
Industrial Applications
This compound is utilized in various industrial applications:
- Pharmaceutical Development : Due to its diverse biological activities, it serves as a building block for synthesizing more complex quinazolinone derivatives used in drug formulation .
- Material Science : The compound is explored as a precursor in the synthesis of new materials and agrochemicals, leveraging its unique chemical properties .
Case Studies
Several studies have investigated the efficacy of this compound:
- Antimicrobial Efficacy Study : A study demonstrated that this compound exhibited potent antibacterial activity against Bacillus subtilis, achieving significant zones of inhibition compared to control groups .
- Enzyme Inhibition Research : Another study focused on the compound's ability to inhibit specific kinases involved in cancer pathways, suggesting potential applications in targeted cancer therapies .
Comparison with Similar Compounds
Similar Compounds
Quinazolinone derivatives: Compounds like 2-methylquinazolin-4(3H)-one and 2-phenylquinazolin-4(3H)-one share structural similarities with Methyl 2-(4-oxo-3(4H)-quinazolinyl)benzoate.
Benzoxazinone derivatives: Compounds like 2-aminobenzoxazin-4-one have similar bicyclic structures but differ in the heteroatoms present.
Uniqueness
This compound is unique due to its specific ester group, which enhances its reactivity and potential for further chemical modifications. This makes it a valuable intermediate in the synthesis of more complex molecules with diverse biological activities.
Biological Activity
Methyl 2-(4-oxo-3(4H)-quinazolinyl)benzoate is a quinazolinone derivative that has garnered attention for its diverse biological activities. This compound features a bicyclic structure characterized by a benzene ring fused to a pyrimidine ring, which is known for its pharmacological potential.
Overview of Biological Activities
The biological activities of this compound include:
- Antimicrobial Activity : The compound has shown potent activity against various strains of gram-positive and gram-negative bacteria, indicating its potential as an antimicrobial agent.
- Antitubercular Activity : Research indicates that it may exhibit activity against Mycobacterium tuberculosis.
- Anti-HIV Activity : Preliminary studies suggest it may inhibit HIV replication, making it a candidate for further investigation in antiviral therapies.
- Enzyme Inhibition : It has been studied for its ability to inhibit kinases and other enzymes involved in disease pathways, which could have implications in cancer treatment.
The mechanism of action for this compound involves several biochemical pathways:
- Targeting Microbial Cells : The compound disrupts cellular processes in bacteria, leading to cell death.
- Inhibition of Enzymatic Activity : By inhibiting specific enzymes, the compound can interfere with critical biochemical pathways in pathogens and potentially cancer cells.
- Interaction with Receptors : It may interact with various receptors involved in inflammation and immune responses, contributing to its therapeutic effects.
Antimicrobial Studies
A study evaluated the antimicrobial efficacy of synthesized quinazolinone derivatives, including this compound, using the broth dilution method. The results indicated significant antibacterial activity against both Staphylococcus aureus (gram-positive) and Escherichia coli (gram-negative) strains. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics like ciprofloxacin, demonstrating its potential as an effective antimicrobial agent.
Compound | MIC (µg/mL) | Activity Against |
---|---|---|
This compound | 32 | Staphylococcus aureus |
This compound | 64 | Escherichia coli |
Case Studies
- Antitubercular Activity : In a study involving various quinazolinone derivatives, this compound was tested against Mycobacterium tuberculosis. The results showed promising antitubercular effects, warranting further exploration into its mechanism and efficacy.
- Anti-HIV Activity : Preliminary assays indicated that this compound could inhibit HIV replication in vitro. Further studies are required to elucidate the specific pathways involved and to assess its potential as an antiviral therapy.
Properties
IUPAC Name |
methyl 2-(4-oxoquinazolin-3-yl)benzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c1-21-16(20)12-7-3-5-9-14(12)18-10-17-13-8-4-2-6-11(13)15(18)19/h2-10H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMPFRXIRCPTOKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1N2C=NC3=CC=CC=C3C2=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20312253 | |
Record name | Methyl 2-(4-oxoquinazolin-3(4H)-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20312253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51310-21-5 | |
Record name | NSC251912 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251912 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 2-(4-oxoquinazolin-3(4H)-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20312253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 51310-21-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.